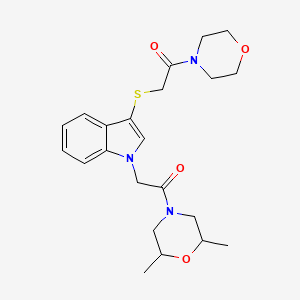
1-(2,6-dimethylmorpholino)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,6-dimethylmorpholino)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2,6-dimethylmorpholino)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapy. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A morpholine ring , which is known for enhancing solubility and bioavailability.
- An indole moiety , recognized for its diverse pharmacological properties.
- A thioether group , which may contribute to its biological activity by influencing molecular interactions.
Cytotoxicity
Research has indicated that indole derivatives, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In a study evaluating the cytotoxicity of several indole derivatives, the compound demonstrated an LC50 value of approximately 0.55 μM against MCF-7 breast cancer cells, indicating potent anti-cancer activity compared to standard treatments like doxorubicin .
| Cell Line | LC50 (μM) |
|---|---|
| HepG2 | 0.90 |
| MCF-7 | 0.55 |
| HeLa | 0.50 |
This data suggests that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cell lines (IC50 > 100 μg/ml) .
Anti-inflammatory Activity
The compound has been evaluated for its potential as a non-steroidal anti-inflammatory drug (NSAID). In vitro studies demonstrated its ability to inhibit the COX-2 enzyme , a key player in inflammatory processes. The synthesized derivatives showed promising results in reducing inflammation, which could be beneficial for conditions such as arthritis .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the indole core significantly affect biological activity:
- Substituents at position 1 of the indole ring enhance binding affinity to target enzymes.
- The presence of electron-withdrawing groups increases potency against COX-2 inhibition.
Case Studies
- Indole Derivatives as COX-2 Inhibitors : A study synthesized various indole derivatives and tested them for COX-2 inhibition. The results indicated that certain modifications led to enhanced anti-inflammatory properties, making these compounds suitable candidates for further development as therapeutic agents .
- Cytotoxicity in Cancer Research : Another investigation into the cytotoxic effects of indole derivatives highlighted the promising results of this compound against multiple cancer cell lines, emphasizing its potential in cancer therapy .
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-16-11-25(12-17(2)29-16)21(26)14-24-13-20(18-5-3-4-6-19(18)24)30-15-22(27)23-7-9-28-10-8-23/h3-6,13,16-17H,7-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHGPOGWYHFQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














